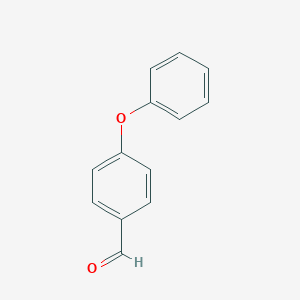

4-Phenoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLHJVDRPZNVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021730 | |

| Record name | p-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-36-7 | |

| Record name | 4-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Phenoxybenzaldehyde from Phenol and 4-Chlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenoxybenzaldehyde from phenol and 4-chlorobenzaldehyde. The primary synthetic route discussed is the Ullmann condensation, a well-established copper-catalyzed cross-coupling reaction. Additionally, the principles of phase-transfer catalysis as a potential alternative are explored. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Synthesis Methodology: The Ullmann Condensation

The synthesis of this compound from phenol and 4-chlorobenzaldehyde is most commonly achieved through an Ullmann condensation. This reaction involves the copper-catalyzed O-arylation of phenol with 4-chlorobenzaldehyde. The general transformation is depicted below:

The reaction typically requires a copper catalyst, a base to deprotonate the phenol, a high-boiling polar aprotic solvent, and elevated temperatures.[1][2] Modern iterations of the Ullmann reaction often employ ligands to improve catalyst efficacy and allow for milder reaction conditions.

Key Reaction Parameters and Optimization

Successful synthesis of this compound via the Ullmann condensation is contingent on the careful selection and optimization of several key parameters.

Table 1: Key Parameters for the Ullmann Condensation

| Parameter | Common Options | Typical Conditions & Considerations |

| Copper Catalyst | CuI, Cu₂O, CuO, Copper powder | 5-20 mol% loading. CuI is a common and effective choice. Nanoparticle catalysts have also shown high efficacy. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | 1.5-2.5 equivalents. The choice of base can significantly impact yield; K₃PO₄ and Cs₂CO₃ are often effective. |

| Solvent | DMF, DMSO, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents are preferred to ensure solubility and achieve necessary reaction temperatures. |

| Ligand (Optional) | L-proline, Picolinic acid, 1,10-Phenanthroline | 10-30 mol% loading. Ligands can accelerate the reaction and allow for lower temperatures. |

| Temperature | 100-210 °C | Traditional Ullmann reactions often require high temperatures (>150 °C). Ligand-assisted protocols can sometimes be run at lower temperatures (100-130 °C). |

| Reaction Time | 12-48 hours | Reaction progress should be monitored by TLC or GC-MS. |

Experimental Protocol: A Representative Procedure

Materials:

-

Phenol

-

4-Chlorobenzaldehyde

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to 4-chlorobenzaldehyde.

-

Add 4-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with a brine solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Table 2: Quantitative Data for Representative Synthesis

| Reactant/Reagent | Molar Ratio (to 4-chlorobenzaldehyde) | Typical Quantity (for 10 mmol scale) |

| 4-Chlorobenzaldehyde | 1.0 | 1.41 g |

| Phenol | 1.2 | 1.13 g |

| Copper(I) Iodide | 0.1 | 190 mg |

| Potassium Carbonate | 2.0 | 2.76 g |

| DMF | - | 20 mL |

| Expected Yield | - | 60-80% (estimated based on similar reactions) |

Alternative Methodology: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) presents a potentially greener and more efficient alternative to the classical Ullmann condensation. PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) through the use of a phase-transfer catalyst.

In the context of this compound synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, would facilitate the transfer of the phenoxide anion (generated by the reaction of phenol with a base) from an aqueous or solid phase into an organic phase containing 4-chlorobenzaldehyde, where the reaction would then occur. This can often be achieved under milder conditions and with simpler workup procedures compared to the high-temperature Ullmann reaction.

Table 3: Potential Parameters for Phase-Transfer Catalyzed Synthesis

| Parameter | Common Options |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336 |

| Base | NaOH, KOH, K₂CO₃ (often as a concentrated aqueous solution or solid) |

| Organic Solvent | Toluene, Dichloromethane, Chlorobenzene |

| Temperature | 50-100 °C |

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Table 4: Spectroscopic and Physical Data for this compound

| Property | Data |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to off-white solid or colorless to pale yellow liquid |

| Melting Point | 24-26 °C |

| Boiling Point | 185 °C @ 14 mmHg |

| ¹H NMR (CDCl₃) | δ 9.92 (s, 1H, CHO), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 7.41 (t, J=7.9 Hz, 2H, Ar-H), 7.22 (t, J=7.4 Hz, 1H, Ar-H), 7.07 (d, J=8.8 Hz, 2H, Ar-H), 7.04 (d, J=7.8 Hz, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 190.8, 162.9, 155.5, 132.2, 131.9, 130.1, 125.1, 120.5, 117.8 |

| IR (KBr, cm⁻¹) | 3060, 2820, 2730, 1695 (C=O), 1590, 1500, 1240 (C-O), 840 |

Mandatory Visualizations

Ullmann Condensation Reaction Pathway

References

Spectroscopic Analysis of 4-Phenoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-phenoxybenzaldehyde, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This document presents a comprehensive evaluation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₁₀O₂) possesses a molecular weight of 198.22 g/mol . Its structure comprises a benzaldehyde moiety linked to a phenoxy group at the para position. This arrangement of aromatic rings, an aldehyde functional group, and an ether linkage gives rise to a distinct spectroscopic fingerprint, which is elucidated in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.92 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.85 | Doublet | 2H | Protons ortho to the aldehyde group |

| 7.44 | Triplet | 2H | Protons meta to the oxygen on the phenoxy group |

| 7.24 | Triplet | 1H | Proton para to the oxygen on the phenoxy group |

| 7.10 | Doublet | 2H | Protons meta to the aldehyde group |

| 7.07 | Doublet | 2H | Protons ortho to the oxygen on the phenoxy group |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | Aldehydic Carbonyl Carbon (C=O) |

| 162.8 | Carbon attached to the ether oxygen (phenoxy side) |

| 155.6 | Carbon attached to the ether oxygen (benzaldehyde side) |

| 132.2 | Carbons ortho to the aldehyde group |

| 130.8 | Quaternary carbon of the benzaldehyde ring |

| 130.1 | Carbons meta to the oxygen on the phenoxy group |

| 125.2 | Carbon para to the oxygen on the phenoxy group |

| 120.1 | Carbons ortho to the oxygen on the phenoxy group |

| 118.0 | Carbons meta to the aldehyde group |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Set the spectral width to approximately 15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least 1 second.

-

¹³C NMR Acquisition: Use a spectral width of about 250 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Medium | Aromatic C-H Stretch |

| 2860, 2760 | Medium | Aldehydic C-H Stretch (Fermi doublet) |

| 1701 | Strong | C=O Stretch (Aldehyde) |

| 1585, 1487 | Strong | Aromatic C=C Stretch |

| 1238 | Strong | Aryl Ether C-O Stretch (asymmetric) |

| 837 | Strong | p-Disubstituted Benzene C-H Bend |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol can be used:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 197 | 50 | [M-H]⁺ |

| 169 | 20 | [M-CHO]⁺ |

| 141 | 15 | [M-C₆H₅]⁺ |

| 105 | 10 | [C₇H₅O]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

| 51 | 25 | [C₄H₃]⁺ |

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the key fragmentation pathways of this compound in electron ionization mass spectrometry.

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Phenoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure and molecular geometry of a close derivative of 4-phenoxybenzaldehyde, namely 4-(4-methoxyphenoxy)benzaldehyde. The structural data presented herein is derived from single-crystal X-ray diffraction studies, offering valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this class of compounds. This information is crucial for professionals in drug design and materials science, where understanding molecular conformation and crystal packing is paramount for predicting physicochemical properties and biological activity.

Crystal Structure Analysis of 4-(4-methoxyphenoxy)benzaldehyde

The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, a substituted derivative of this compound, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] The asymmetric unit contains one molecule of 4-(4-methoxyphenoxy)benzaldehyde.

The molecular conformation is characterized by a significant twist between the two aromatic rings. The dihedral angle between the least-squares planes of the benzaldehyde and the methoxyphenoxy rings is 71.52(3)°.[1][2][3] This non-planar arrangement is a key feature of its molecular geometry. The C-O-C ether linkage angle is 118.82(8)°.[1][2][3]

In the crystal lattice, the molecules are organized into supramolecular layers in the bc plane through weak C-H···O hydrogen bonds.[1][2][3] These layers are further interconnected by weak C-H···π interactions, demonstrating the importance of non-covalent interactions in the crystal packing.[1][2][3]

Crystallographic Data

The following table summarizes the key crystallographic data for 4-(4-methoxyphenoxy)benzaldehyde.[1][2][3]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297(7) |

| b (Å) | 7.6581(4) |

| c (Å) | 12.3577(7) |

| β (°) | 103.769(6) |

| Volume (ų) | 1114.92(11) |

| Z | 4 |

| Density (calculated) | 1.360 Mg/m³ |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ |

| Temperature (K) | 173 |

Key Molecular Geometry Parameters

The table below presents selected bond lengths and angles for 4-(4-methoxyphenoxy)benzaldehyde, providing a quantitative description of its molecular geometry.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (ether) | ~1.35-1.40 |

| C=O (aldehyde) | ~1.21 |

| C-C (aromatic) | ~1.37-1.40 |

| Bond Angles (°) | |

| C-O-C (ether) | 118.82(8) |

| O=C-H (aldehyde) | ~120 |

| C-C-C (aromatic) | ~120 |

| Torsion Angles (°) | |

| Dihedral angle between rings | 71.52(3) |

Experimental Protocols

The structural data for 4-(4-methoxyphenoxy)benzaldehyde was obtained through single-crystal X-ray diffraction. The following provides a detailed methodology based on the cited literature.[1][2][3]

Synthesis and Crystallization

The title compound was synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol in the presence of potassium carbonate in dimethyl sulfoxide.[2][3] The reaction mixture was heated to 413 K and stirred for 45 minutes.[2][3] After cooling, the product was precipitated by the addition of water.[2][3] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in n-heptane.[2][3]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on an Oxford Diffraction Xcalibur2 CCD diffractometer.[2][3] Data was collected at a temperature of 173 K using Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied to the collected data.[2][3]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.[2]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and the central ether linkage.

Caption: Molecular graph of this compound.

References

Navigating the Solubility Landscape of 4-Phenoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 4-Phenoxybenzaldehyde, with its aromatic ether linkage and an aldehyde functional group, possesses moderate polarity.

Qualitative Solubility of this compound

Based on available chemical data sheets and general chemical principles, the following qualitative solubility profile for this compound has been compiled.

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Water | H₂O | Highly Polar Protic | Insoluble[1] |

| Methanol | CH₃OH | Polar Protic | Soluble[2] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be soluble |

| Acetone | CH₃COCH₃ | Polar Aprotic | Expected to be soluble |

| Toluene | C₇H₈ | Non-polar | Expected to be soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar Aprotic | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Expected to be soluble |

| Hexane | C₆H₁₄ | Non-polar | Expected to be sparingly soluble to insoluble |

Note: "Expected solubility" is based on general principles of organic chemistry and the known solubility in similar solvents. Quantitative determination is recommended for precise applications.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the equilibrium saturation method followed by gravimetric analysis, is recommended.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance (readable to 0.1 mg)

-

Glassware (pipettes, beakers, volumetric flasks)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry beaker. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered solution.

-

Place the beaker in a well-ventilated fume hood to allow the solvent to evaporate at room temperature. Gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound can be used to expedite this process.

-

Once the solvent has completely evaporated, place the beaker in a drying oven at a moderate temperature (e.g., 50 °C) for a set period to remove any residual solvent.

-

Cool the beaker in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty beaker from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtered solution (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheets (SDS) for this compound and all solvents used.

Logical Workflow for Solubility in Research

The determination and application of solubility data follow a logical progression in a research and development setting. The following diagram illustrates this workflow.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Phenoxybenzaldehyde (CAS Number 67-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenoxybenzaldehyde (CAS No. 67-36-7). The information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical processes and potential biological pathways.

Core Chemical Identity

This compound is an aromatic organic compound characterized by a benzaldehyde ring substituted with a phenoxy group at the para-position.[1] This structure imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 67-36-7 |

| IUPAC Name | This compound |

| Synonyms | p-Phenoxybenzaldehyde, 4-Formyldiphenyl ether, Benzaldehyde, 4-phenoxy- |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol [3] |

| SMILES | O=Cc1ccc(Oc2ccccc2)cc1[3] |

| InChI | InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H[3] |

| InChIKey | QWLHJVDRPZNVBS-UHFFFAOYSA-N[3] |

Physical Properties

The physical state of this compound is typically a white to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] It possesses a characteristic mild aromatic odor.[4]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |

| Melting Point | 24-25 °C | [5][6] |

| Boiling Point | 185 °C at 14 mmHg | [5][6] |

| Density | 1.132 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.611 | [5] |

| Flash Point | 110 °C (closed cup) | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. | [1][6][7] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C (Predicted) | [4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the phenoxy ether linkage. The aldehyde group can readily undergo oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.[1] The diaryl ether bond is generally stable. The presence of the phenoxy group can influence the electronic properties and reactivity of the benzaldehyde ring.[1]

Table 3: Chemical Properties and Data

| Property | Value | Source(s) |

| LogP (Octanol/Water Partition Coefficient) | 3.29140 | [4] |

| pKa (Predicted) | Not readily available | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [8] |

| Number of Rotatable Bonds | 3 | [8] |

| Number of Hydrogen Bond Acceptors | 2 | [8] |

| Number of Hydrogen Bond Donors | 0 | [8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and analytical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound can be achieved through an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[9] A common route is the reaction of 4-chlorobenzaldehyde with phenol.

Caption: Ullmann condensation workflow for this compound synthesis.

Protocol:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzaldehyde, phenol, a copper(I) catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (typically between 150-200 °C) and maintain it with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Determination of Physical Properties

4.2.1. Melting Point Determination The melting point can be determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[5]

-

A small amount of finely powdered this compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[5]

4.2.2. Boiling Point Determination The boiling point at reduced pressure can be determined using a micro-boiling point method.

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is heated in a heating bath (e.g., oil bath) along with a thermometer.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

4.2.3. Density Measurement The density can be measured using a pycnometer or a digital density meter.

-

The mass of a clean, dry pycnometer of a known volume is determined.

-

The pycnometer is filled with this compound at a specific temperature (e.g., 25 °C).

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

4.2.4. Refractive Index Measurement The refractive index can be measured using an Abbe refractometer.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate to 20 °C.

-

Light is passed through the sample, and the eyepiece is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Analytical Characterization

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used to determine the purity of this compound and confirm its molecular weight.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature that allows for the elution of the compound.

-

MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum will show characteristic signals for the aldehydic proton (around 9.9-10.0 ppm) and the aromatic protons.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 191 ppm) and the aromatic carbons.

4.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be obtained from a thin film of the liquid sample between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Characteristic Absorptions: The spectrum will show a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹, and C-O-C stretching of the ether linkage around 1240 cm⁻¹.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other benzaldehyde derivatives suggests potential areas of biological investigation. For instance, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10] Additionally, some studies suggest that benzaldehyde can induce autophagy through the Sonic Hedgehog (Shh) signaling pathway.[11] These pathways are critical in cell proliferation, survival, and differentiation, making this compound and its derivatives interesting candidates for further research in drug discovery.

Caption: Representative signaling pathways potentially modulated by benzaldehyde derivatives.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible liquid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. This guide provides essential technical data and standardized protocols to support its use in research and development. Further investigation into its biological activities and potential modulation of key signaling pathways may reveal novel applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. This compound 98 67-36-7 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. CN111689841A - Preparation method of m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of 4-Phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Thermodynamic Stability

4-Phenoxybenzaldehyde, as an aromatic aldehyde, is expected to exhibit considerable thermodynamic stability. This stability is primarily attributed to the resonance stabilization conferred by the benzene rings. The delocalization of π-electrons across the aromatic systems and the carbonyl group reduces the overall energy of the molecule, making it less reactive compared to its aliphatic counterparts. The ether linkage introduces some flexibility but is also relatively stable. However, at elevated temperatures, the molecule will undergo thermal decomposition.

Expected Decomposition Pathway

Under thermal stress, this compound is anticipated to decompose. The primary hazardous decomposition products, as indicated in safety data sheets, are carbon monoxide (CO) and carbon dioxide (CO₂). The decomposition likely proceeds through the cleavage of the ether bond and the breakdown of the aromatic rings at higher temperatures.

Quantitative Thermal Analysis Data

Specific quantitative data from TGA and DSC analyses for this compound is not widely published. The following table outlines the key parameters that would be determined through such analyses. Researchers are encouraged to perform these tests to establish a definitive thermal profile for their specific sample.

| Parameter | Analytical Method | Expected Information |

| Onset of Decomposition (Tonset) | TGA | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (from DTG curve) | The temperature at which the rate of mass loss is highest. |

| Percent Mass Loss | TGA | The percentage of mass lost at different temperature ranges, corresponding to specific decomposition steps. |

| Residual Mass | TGA | The percentage of material remaining at the end of the analysis. |

| Melting Point (Tm) | DSC | The temperature at which the solid-liquid phase transition occurs. Published values are around 24-25 °C.[1] |

| Enthalpy of Fusion (ΔHf) | DSC | The heat absorbed during melting. |

| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous solid transitions to a rubbery state (if applicable). |

| Enthalpy of Decomposition (ΔHd) | DSC | The overall heat released or absorbed during decomposition. |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550 or similar).

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is homogenous. As it is a solid at room temperature, a small, representative sample of 2-10 mg should be used.

-

Accurately weigh the sample into a clean, tared TGA crucible (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared crucible on the reference balance.

-

Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C. The final temperature should be sufficient to ensure complete decomposition.

-

-

Atmosphere: Inert (Nitrogen or Argon).

-

-

Data Collection and Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of decomposition, temperatures of distinct mass loss steps, and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).

Methodology:

-

Sample Preparation:

-

Weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Ensure the instrument is properly calibrated using a standard material (e.g., indium).

-

-

Experimental Conditions:

-

Temperature Program (for melting point):

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 50 °C).

-

-

Temperature Program (for decomposition):

-

To observe decomposition, a wider temperature range similar to the TGA experiment can be used, though care must be taken as decomposition can contaminate the DSC cell. A common approach is a heat-cool-heat cycle to observe initial transitions and then a final ramp to decomposition.

-

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Data Collection and Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Plot the heat flow (in W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decompositions).

-

Determine the onset temperature, peak temperature, and integrated area of the melting peak to find the melting point and enthalpy of fusion.

-

Visualizations

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Caption: Proposed thermal decomposition pathway of this compound.

References

Quantum Mechanical Modeling of 4-Phenoxybenzaldehyde: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybenzaldehyde is a significant organic compound utilized as a building block in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its molecular structure, electronic properties, and vibrational behavior is crucial for its application in drug design and materials science. This technical guide outlines a comprehensive approach to the quantum mechanical modeling of this compound, providing a framework for theoretical and experimental analysis. While a dedicated computational study on this compound is not extensively available in the current literature, this guide leverages established methodologies from studies on analogous benzaldehyde derivatives to present a complete workflow. The protocols detailed herein, from computational density functional theory (DFT) calculations to experimental spectroscopic validation, offer a robust pathway for a detailed investigation of this molecule.

Introduction

This compound (C₁₃H₁₀O₂) is an aromatic aldehyde that incorporates a phenoxy group at the para position of the benzaldehyde ring. This structural motif is of interest in medicinal chemistry and materials science due to the combination of the reactive aldehyde functionality and the flexible ether linkage. Quantum mechanical modeling provides a powerful tool to elucidate the conformational landscape, electronic structure, and spectroscopic properties of such molecules at the atomic level. This information is invaluable for predicting reactivity, understanding intermolecular interactions, and interpreting experimental data.

This guide provides a detailed protocol for a comprehensive theoretical and experimental study of this compound. It covers the computational methodology for geometry optimization, vibrational frequency analysis, and the prediction of NMR and UV-Vis spectra. Furthermore, it details the corresponding experimental techniques required for validation, including Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy, as well as Nuclear Magnetic Resonance (NMR).

Computational Methodology

The recommended theoretical framework for studying this compound is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization and Vibrational Analysis

A common and effective approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this type of molecule, as it includes diffuse functions to describe the electron density far from the nucleus and polarization functions to account for the non-spherical nature of electron distribution in chemical bonds.

Experimental Protocol: Computational Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian 09/16, ORCA, or other suitable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

The output will provide the optimized bond lengths, bond angles, and dihedral angles.

-

-

Vibrational Analysis:

-

The same level of theory (B3LYP/6-311++G(d,p)) should be used for the frequency calculation.

-

Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.

-

The output will provide the vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared and Raman intensities.

-

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of the molecule. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and optical properties.

NMR and UV-Vis Spectra Simulation

Theoretical prediction of NMR and UV-Vis spectra can aid in the interpretation of experimental data.

-

NMR: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. Calculations are typically performed at the same level of theory as the geometry optimization. The calculated chemical shifts are then referenced to a standard, such as tetramethylsilane (TMS).

-

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum. This method provides information about the vertical excitation energies and oscillator strengths of the electronic transitions.

Experimental Validation

Experimental data is essential for validating the results of the quantum mechanical calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Instrumentation: A high-resolution Fourier-transform infrared (FT-IR) spectrometer and a Fourier-transform Raman (FT-Raman) spectrometer.

-

Sample Preparation: For FT-IR, the solid sample of this compound can be prepared as a KBr pellet. For FT-Raman, the sample can be analyzed directly in a glass capillary.

-

Data Acquisition:

-

FT-IR: Spectra are typically recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman: Spectra are typically excited with a Nd:YAG laser at 1064 nm and recorded in the 4000-50 cm⁻¹ range.

-

-

Data Analysis: The experimental vibrational frequencies are assigned to specific vibrational modes by comparison with the scaled theoretical frequencies.

UV-Visible Spectroscopy

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane). The choice of solvent is important as it can influence the position of the absorption bands.

-

Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-800 nm.

-

Data Analysis: The experimental absorption maxima (λ_max) are compared with the transitions predicted by TD-DFT calculations.

Data Presentation and Analysis

A systematic presentation of the calculated and experimental data is crucial for a clear comparison and interpretation.

Geometrical Parameters

The optimized geometrical parameters should be presented in a table and compared with available experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length (Å) | C=O | [Illustrative value] | [N/A] |

| C-O (ether) | [Illustrative value] | [N/A] | |

| C-C (aldehyde ring) | [Illustrative value] | [N/A] | |

| Bond Angle (°) | C-C-O (ether) | [Illustrative value] | [N/A] |

| O=C-H | [Illustrative value] | [N/A] | |

| Dihedral Angle (°) | C-O-C-C | [Illustrative value] | [N/A] |

Note: Illustrative values are placeholders and would be populated from the output of a quantum chemical calculation.

Vibrational Frequencies

The experimental and scaled theoretical vibrational frequencies should be tabulated, along with their assignments.

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical | Assignment (Potential Energy Distribution) |

| [Value] | [Value] | [Value] | [e.g., C=O stretch] |

| [Value] | [Value] | [Value] | [e.g., C-H stretch (aromatic)] |

| [Value] | [Value] | [Value] | [e.g., C-O-C stretch (ether)] |

| [Value] | [Value] | [Value] | [e.g., Ring deformation] |

Note: This table would be populated with actual experimental and calculated data.

Electronic Properties

The key electronic properties should be summarized.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | [Illustrative value] |

| LUMO Energy | [Illustrative value] |

| HOMO-LUMO Gap | [Illustrative value] |

Spectroscopic Data

The experimental and theoretical spectroscopic data should be compared.

Table 4: Experimental and Theoretical UV-Vis and NMR Data for this compound

| Spectrum | Parameter | Experimental Value | Theoretical Value |

| UV-Vis | λ_max (nm) | [Value] | [Value] |

| Excitation Energy (eV) | [Value] | [Value] | |

| Oscillator Strength | - | [Value] | |

| ¹H NMR | δ (ppm) - Aldehyde H | [Value] | [Value] |

| δ (ppm) - Aromatic H | [Value] | [Value] | |

| ¹³C NMR | δ (ppm) - Carbonyl C | [Value] | [Value] |

| δ (ppm) - Aromatic C | [Value] | [Value] |

Note: The tables above are templates. A dedicated study would be required to populate them with specific data for this compound.

Visualization of Molecular Properties

Visual representations are critical for understanding the molecular structure and electronic properties.

A Comprehensive Technical Guide to the Synthesis and Applications of 4-Phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthesis and diverse applications of 4-phenoxybenzaldehyde, a key aromatic aldehyde intermediate. This document details established and modern synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and outlines the significant role of this compound in pharmaceuticals, agrochemicals, and materials science.

Synthesis of this compound

The synthesis of this compound, also known as p-phenoxybenzaldehyde, is primarily achieved through the formation of a diaryl ether bond. The key synthetic strategies include the Ullmann condensation, Williamson ether synthesis, and Suzuki-Miyaura coupling.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1] In the context of this compound synthesis, this typically involves the reaction of a 4-halobenzaldehyde (chloro, bromo, or iodo) with phenol in the presence of a copper catalyst and a base.

Experimental Protocol (General): A mixture of 4-halobenzaldehyde, phenol, a copper(I) catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP, or toluene) is heated at elevated temperatures (typically 100-200 °C) for several hours.[2][3] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and conditions.[2] For instance, the use of ligands such as N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.[2]

Table 1: Representative Conditions and Yields for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Pyrazole | CuI (10) | Ligand L27/L13 | Cs₂CO₃ | DMF | 120 | Moderate to high | [4] |

| Aryl Bromide | Phenol | CuIPPh₃ (5) | - | K₂CO₃ (2.0) | Toluene | 100 | Moderate to good | [3] |

| 4-Nitrochlorobenzene | Phenol | CuO NPs | - | KOH | DMSO | ~100 | 87 | [5] |

| Aryl Halides | Phenols | Cu-NPs | - | Cs₂CO₃ | DMF | 120 | 65-92 | [5] |

Note: Yields are for analogous diaryl ether syntheses and may vary for the specific synthesis of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to this compound, typically involving the reaction of a 4-hydroxybenzaldehyde salt with a phenylating agent. This Sₙ2 reaction is effective for preparing asymmetrical ethers.

Experimental Protocol: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF, acetone), a base (e.g., K₂CO₃, NaH) is added to form the phenoxide. A phenylating agent, such as a diphenyliodonium salt, is then added, and the reaction mixture is heated to effect the etherification.

A specific example for a related compound, 3-methoxy-4-phenoxybenzaldehyde, involves the reaction of vanillin with diphenyliodonium chloride and sodium hydroxide in water at 100°C for 24 hours, yielding 68% of the product after purification.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation to synthesize diaryl ethers. This method typically involves the reaction of an arylboronic acid with a phenol. For the synthesis of this compound, this would involve coupling 4-formylphenylboronic acid with phenol.

Experimental Protocol (General): A mixture of 4-formylphenylboronic acid, phenol, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄) is heated in a suitable solvent system (e.g., toluene/dioxane, DMF).[7][8] The reaction is typically carried out under an inert atmosphere. A one-pot borylation/Suzuki reaction protocol can also be employed, where the aryl halide is first converted to the boronic ester in situ, followed by the addition of the coupling partner.[9]

Applications of this compound

This compound and its derivatives are versatile intermediates with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.[10]

Pharmaceutical Applications

This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with potential biological activities.

Benzoxazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13] this compound can be reacted with 2-aminophenols to yield 2-(4-phenoxyphenyl)benzoxazole derivatives.

Experimental Protocol for Benzoxazole Synthesis (General): A mixture of 2-aminophenol and this compound is heated in the presence of a catalyst, such as samarium triflate in an aqueous medium, to afford the corresponding benzoxazole derivative.[14]

This compound is also utilized in the synthesis of spirodiketopiperazine derivatives, which are another class of compounds with interesting biological profiles.[15]

Agrochemical Applications

A significant industrial application of this compound derivatives is in the production of synthetic pyrethroid insecticides.[16] Specifically, 4-fluoro-3-phenoxybenzaldehyde is a key intermediate in the synthesis of potent insecticides such as cyhalothrin and permethrin.[16][17] The aldehyde group is essential for the formation of the final pyrethroid structure.[17]

Experimental Protocol for Pyrethroid Synthesis (General Outline): The synthesis of pyrethroids from 4-fluoro-3-phenoxybenzaldehyde involves its conversion to the corresponding alcohol, 4-fluoro-3-phenoxybenzyl alcohol, which is then esterified with a suitable carboxylic acid derivative (e.g., a chrysanthemic acid derivative) to form the final pyrethroid ester.[18]

Materials Science Applications

The reactivity of the aldehyde group in this compound makes it a useful monomer or precursor for the synthesis of polymers and resins.

Benzaldehyde and its derivatives can be immobilized onto polymer backbones to impart antimicrobial properties.[19] For example, amine-terminated polyacrylonitrile can be functionalized with benzaldehyde derivatives to create polymers that inhibit the growth of various microorganisms, including bacteria and fungi.[19][20] The antimicrobial activity is influenced by the structure of the immobilized aldehyde.[19]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Derivative-Functionalized Polymers

| Polymer | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | S. typhi (mg/mL) | A. flavus (mg/mL) | A. niger (mg/mL) | C. albicans (mg/mL) | C. neoformans (mg/mL) |

| Polymer V (Benzaldehyde) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |

| Polymer VI (4-Hydroxybenzaldehyde) | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 |

| Polymer VII (2,4-Dihydroxybenzaldehyde) | 25 | 25 | 25 | 25 | 25 | 25 | 25 | 25 |

Data adapted from a study on antimicrobial polymers where different benzaldehyde derivatives were immobilized on an amine-terminated polyacrylonitrile backbone.[19]

Phenol and formaldehyde are the traditional monomers for phenol-formaldehyde resins. This compound, as a substituted benzaldehyde, can potentially be used to modify the properties of such thermosetting polymers. The incorporation of the phenoxy group could enhance thermal stability and other material properties. Studies on related systems, such as phenol-formaldehyde resins modified with SiO₂ nanoparticles, demonstrate how additives can improve the physical characteristics and adhesive performance of these materials.[21]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic pathway and an application workflow.

Caption: Ullmann Condensation for this compound Synthesis.

Caption: Workflow for Pyrethroid Insecticide Synthesis.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. ijpbs.com [ijpbs.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. jocpr.com [jocpr.com]

- 14. Benzoxazole synthesis [organic-chemistry.org]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. woodresearch.sk [woodresearch.sk]

Methodological & Application

Application Note: Synthesis of 4-Phenoxystilbene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds. This reaction offers high regioselectivity, making it a valuable tool for the synthesis of complex molecules, including various stilbene derivatives which are of significant interest in medicinal chemistry and materials science. This application note provides a detailed protocol for the synthesis of 4-phenoxystilbene through the Wittig reaction of 4-phenoxybenzaldehyde with the ylide generated from benzyltriphenylphosphonium chloride. The procedure described herein utilizes a two-phase system with sodium hydroxide, a common and effective method for performing this transformation with semi-stabilized ylides.

Reaction Scheme

The overall reaction involves the conversion of this compound to 4-phenoxystilbene, with the expected major product being the more thermodynamically stable (E)-isomer.

Figure 1: General scheme of the Wittig reaction for the synthesis of 4-phenoxystilbene.

Experimental Protocol

This protocol is based on established procedures for the Wittig reaction of aromatic aldehydes with benzyltriphenylphosphonium chloride using a two-phase system.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Dichloromethane (DCM)

-

50% (w/v) aqueous sodium hydroxide (NaOH) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

-

Dissolution: Add dichloromethane to the flask to dissolve the solids. The volume should be sufficient to ensure stirring of the resulting mixture.

-

Ylide Generation and Reaction: While stirring the mixture vigorously, slowly add a 50% aqueous solution of sodium hydroxide (5-10 eq) dropwise. A color change is typically observed, indicating the formation of the phosphorus ylide.

-

Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the 4-phenoxystilbene. The major byproduct, triphenylphosphine oxide, can also be separated during this step.

-

Characterization: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and determine the isomeric ratio (E/Z).

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Yield | 70-90% |

| Isomeric Ratio (E:Z) | >95:5 |

| Melting Point of (E)-isomer | Data not available |

Spectroscopic Data for (E)-4-Phenoxystilbene (Predicted):

Based on the analysis of similar stilbene derivatives, the following are the expected chemical shifts for the major (E)-isomer.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 7.55-7.45 (m, 4H, Ar-H) | δ 157.8 (C-OAr) |

| δ 7.40-7.30 (m, 4H, Ar-H) | δ 157.2 (C-OAr) |

| δ 7.25-7.15 (m, 1H, Ar-H) | δ 137.0 (Ar-C) |

| δ 7.10 (d, J ≈ 16 Hz, 1H, Vinylic-H) | δ 132.5 (Ar-C) |

| δ 7.05-6.95 (m, 5H, Ar-H & Vinylic-H) | δ 129.8 (Ar-CH) |

| δ 129.5 (Ar-CH) | |

| δ 128.8 (Ar-CH) | |

| δ 128.2 (Vinylic-CH) | |

| δ 127.8 (Ar-CH) | |

| δ 127.5 (Vinylic-CH) | |

| δ 126.8 (Ar-CH) | |

| δ 123.5 (Ar-CH) | |

| δ 119.2 (Ar-CH) | |

| δ 119.0 (Ar-CH) |

Visualizations

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-phenoxystilbene.

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Base Derivatives from 4-Phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Schiff base derivatives starting from 4-phenoxybenzaldehyde. This document details the synthetic protocols, characterization methods, and potential applications of these compounds, with a focus on their antimicrobial, anticancer, and antioxidant activities. The provided experimental procedures and data are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. The unique reactivity of the imine group and the structural diversity that can be achieved by varying the aldehyde and amine precursors make Schiff bases and their metal complexes attractive candidates for various biological applications. Derivatives of this compound are of particular interest due to the presence of the phenoxy moiety, which can enhance lipophilicity and potentially influence biological activity.

Synthesis of Schiff Base Derivatives from this compound

The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, often catalyzed by a few drops of acid. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require refluxing to drive the reaction to completion.

General Synthetic Protocol

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, substituted anilines, aminobenzoic acid)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the desired primary amine.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The precipitated Schiff base derivative is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified crystals in a desiccator or vacuum oven.

-

Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data:

-

FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1604-1625 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[1]

-

¹H NMR (DMSO-d₆, δ ppm): The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.3-8.9 ppm.[1]

-

¹³C NMR (DMSO-d₆, δ ppm): The carbon of the azomethine group (C=N) will show a characteristic chemical shift in the range of δ 158-162 ppm.[1]

Biological Applications and Experimental Protocols

Schiff base derivatives of this compound are explored for a range of pharmacological activities. Below are application notes and protocols for evaluating their antimicrobial, anticancer, and antioxidant potential.

Antimicrobial Activity

Application Note: Schiff bases have demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The imine group is considered crucial for their activity, which can be further enhanced by the presence of other functional groups and by chelation with metal ions.

Experimental Protocol: Agar Well Diffusion Method

-

Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

-

Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Punch wells of a specific diameter (e.g., 6 mm) into the agar plates using a sterile cork borer.

-